![molecular formula C10H15Cl2N3O2 B13870307 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- CAS No. 97570-32-6](/img/structure/B13870307.png)
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-
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Overview
Description
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is a chemical compound with the molecular formula C10H14Cl2N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- typically involves the reaction of 4,6-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Hydrolysis: Aldehydes or alcohols depending on the conditions.
Scientific Research Applications
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- (CAS Number: 14052-82-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ |
Molecular Weight | 265.14 g/mol |
Density | 1.252 g/cm³ |
Boiling Point | 318.8 °C |
Flash Point | 146.6 °C |
LogP | 2.725 |
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit significant biological activities. The following sections detail specific activities associated with 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-.
Antimicrobial Activity
Pyrimidines have been reported to possess antimicrobial properties. A study highlighted that pyrimidine derivatives could inhibit the growth of various bacterial strains. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.
Antitumor Activity
Pyrimidine derivatives are also recognized for their anticancer potential. Research indicates that certain pyrimidines can induce apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.
Anti-inflammatory Effects
Another significant area of interest is the anti-inflammatory activity of pyrimidine compounds. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo. The specific pathways involved often include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have explored the biological activity of similar pyrimidine compounds:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their anthelmintic activity using Pheretima posthuma. Compounds were tested at different concentrations, revealing significant activity compared to standard drugs like albendazole .
- In Silico Studies : Computational methods have been employed to predict the biological activity of pyrimidine derivatives. Tools like PASS and Molinspiration have indicated potential as GPCR ligands and kinase inhibitors, suggesting that 2-Pyrimidinamine may have diverse pharmacological applications .
- Antimicrobial Screening : Another research effort focused on synthesizing and testing new pyrimidine derivatives against various pathogens, confirming their broad-spectrum antimicrobial activity .
Properties
CAS No. |
97570-32-6 |
---|---|
Molecular Formula |
C10H15Cl2N3O2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-3-16-7(17-4-2)5-6-8(11)14-10(13)15-9(6)12/h7H,3-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
DDSIONISSNPQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=C(N=C(N=C1Cl)N)Cl)OCC |
Origin of Product |
United States |
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